molecular formula C27H22F2N4O3 B10797396 3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797396
M. Wt: 488.5 g/mol
InChI Key: CGZBFPBJKVQMJF-UHFFFAOYSA-N
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Description

OSM-S-567 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research applications, particularly in the field of malaria treatment. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-567 involves the construction of the thienopyrimidine scaffold. The process typically starts with the chlorinated thienopyrimidone, which undergoes lithiation and halogenation to introduce the desired functionality while maintaining workable yields. An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .

Industrial Production Methods

Industrial production of OSM-S-567 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yields and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

OSM-S-567 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions include various derivatives of the thienopyrimidine scaffold, which can exhibit different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSM-S-567 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response . The compound forms a covalent adduct with the enzyme, effectively blocking its activity and leading to the death of the parasite.

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial activity.

    TCMDC-135294: A structurally related compound identified in the same screening process.

Uniqueness

OSM-S-567 stands out due to its high potency and low toxicity compared to other similar compounds. Its unique structure allows for effective inhibition of the target enzyme with minimal side effects, making it a promising candidate for further development.

Properties

Molecular Formula

C27H22F2N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-[2-(3-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C27H22F2N4O3/c28-27(29)36-22-11-9-21(10-12-22)26-32-31-24-16-30-17-25(33(24)26)34-14-13-19-7-4-8-23(15-19)35-18-20-5-2-1-3-6-20/h1-12,15-17,27H,13-14,18H2

InChI Key

CGZBFPBJKVQMJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCOC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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